molecular formula C10H9NO3 B1149150 2-Hydroxy-1,4-dihydroquinoline-6-carboxylic acid CAS No. 1245645-02-6

2-Hydroxy-1,4-dihydroquinoline-6-carboxylic acid

Cat. No. B1149150
CAS RN: 1245645-02-6
M. Wt: 191.18336
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-1,4-dihydroquinoline-6-carboxylic Acid is a quinolinemonocarboxylic acid . It is used in radiolysis of carboxyquinolines and chemiluminescent reaction of dihydroquinoline products with bases in the presence of oxygen .


Synthesis Analysis

The synthesis of 4-Quinolone-3-Carboxamides, which are structurally similar to the compound , has been reported . The conversion of N-1 substituted 4-Quinolone 3-Carboxylate to its corresponding carbamates is highly restrictive . A simpler, scalable, and efficient methodology for the synthesis of highly pure N-1 substituted 4- Quinolone-3-Carboxamides with excellent yields has been adopted .


Molecular Structure Analysis

The molecular formula of 2-Hydroxy-1,4-dihydroquinoline-6-carboxylic Acid is C10H9NO3 . The molecular weight is 191.18 .


Chemical Reactions Analysis

The 4-quinolone scaffold holds significant relevance in medicinal chemistry . Many specific synthetic methodologies have been developed and reported for the production of quinolone antibiotics . These methods range from multi-stepped, one-pot, flow chemistry, and metal-catalyzed reactions resulting in targeted modification at C2, C3, or N-hydroxylation .

Scientific Research Applications

Synthesis of Heterocycles

4-Hydroxy-2-quinolones, which are structurally similar to 2-Hydroxy-1,4-dihydroquinoline-6-carboxylic acid, are used in the synthesis of related four-membered to seven-membered heterocycles . These heterocycles exhibit unique biological activities .

Drug Research and Development

The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development . Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .

Antibacterial Properties

Quinolone and its allied scaffolds are found amongst more than 60 FDA approved drugs . Many specific synthetic methodologies have been developed and reported for the production of quinolone antibiotics .

Antiviral Properties

In terms of C3 substitution on the 4-quinolone nucleus, mostly C3 carboxylic acid derivatives have been explored with modification ranging from N1 to C8 for anti-biotic and antivirals .

Anti-inflammatory Potential

4-Quinolone-3-carboxamides have been explored for their anti-inflammatory potential (via Cannabinoid receptor 2 ligand) .

Anticancer Properties

The quinolone itself is a privileged scaffold in terms of its druggability, finding its utility in drugs ranging from anticancer .

Analgesic Activity

Compounds structurally similar to 2-Hydroxy-1,4-dihydroquinoline-6-carboxylic acid have been found to possess analgesic activity .

Antiplasmodial Potential

4-quinolones, in appreciable number have been obtained from biological sources and reported for their antibacterial, antiplasmodial, and cytotoxic potentials .

Future Directions

The 4-quinolone scaffold, which is structurally similar to 2-Hydroxy-1,4-dihydroquinoline-6-carboxylic Acid, holds significant relevance in medicinal chemistry . It finds its utility in drugs ranging from anticancer, antibacterial, and antiviral to cystic fibrosis and cardiotonic . Therefore, future research could potentially explore the therapeutic potential of 2-Hydroxy-1,4-dihydroquinoline-6-carboxylic Acid.

properties

IUPAC Name

2-hydroxy-1,4-dihydroquinoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-9-4-2-6-5-7(10(13)14)1-3-8(6)11-9/h1,3-5,11-12H,2H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJXETJEQGYNIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(NC2=C1C=C(C=C2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-1,4-dihydroquinoline-6-carboxylic acid

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